Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-1-oxopropan-2-YL)carbamate
Overview
Description
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-1-oxopropan-2-YL)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a pyrrolidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-1-oxopropan-2-YL)carbamate typically involves multiple steps. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to form the final compound. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-1-oxopropan-2-YL)carbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its potential therapeutic effects and biological activities.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the pyrrolidine ring.
tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamate: Another related compound with a different substitution pattern.
tert-Butyl N-[2-(benzylamino)-1-methyl-2-oxoethyl]carbamate: A compound with a benzylamino group instead of the pyrrolidine ring.
Uniqueness
Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-1-oxopropan-2-YL)carbamate is unique due to its combination of a tert-butyl carbamate group and a pyrrolidine ring. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-[2-[(1-amino-3-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O5/c1-7-11(2)14(15(20)24)22-16(25)13-9-8-10-23(13)17(26)12(3)21-18(27)28-19(4,5)6/h11-14H,7-10H2,1-6H3,(H2,20,24)(H,21,27)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDAONHPGGBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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